molecular formula C21H24N4O2S B11435592 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11435592
M. Wt: 396.5 g/mol
InChI Key: IPWAOSPOOTXGRU-UHFFFAOYSA-N
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Description

3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an amino group, an ethoxyphenyl group, and a thieno-naphthyridine core, making it a subject of study for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno-Naphthyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.

    Attachment of the Ethoxyphenyl Group: This step involves the coupling of the ethoxyphenyl group to the core structure, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated intermediates, amines, and palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted analogs.

Scientific Research Applications

3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-N-(2-ETHOXYPHENYL)-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-3-25-10-9-15-13(12-25)11-14-18(22)19(28-21(14)24-15)20(26)23-16-7-5-6-8-17(16)27-4-2/h5-8,11H,3-4,9-10,12,22H2,1-2H3,(H,23,26)

InChI Key

IPWAOSPOOTXGRU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4OCC)N

Origin of Product

United States

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